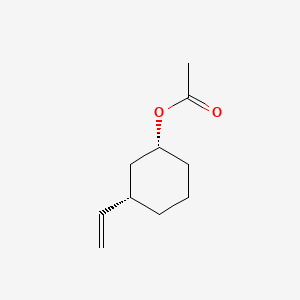

cis-3-Vinylcyclohexyl acetate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

94386-63-7 |

|---|---|

Molecular Formula |

C10H16O2 |

Molecular Weight |

168.23 g/mol |

IUPAC Name |

[(1R,3S)-3-ethenylcyclohexyl] acetate |

InChI |

InChI=1S/C10H16O2/c1-3-9-5-4-6-10(7-9)12-8(2)11/h3,9-10H,1,4-7H2,2H3/t9-,10+/m0/s1 |

InChI Key |

MFFQZYIDSYOHOP-VHSXEESVSA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1CCC[C@@H](C1)C=C |

Canonical SMILES |

CC(=O)OC1CCCC(C1)C=C |

Origin of Product |

United States |

Synthetic Methodologies and Pathways for Cis 3 Vinylcyclohexyl Acetate and Its Stereoisomers

Stereoselective and Enantioselective Synthesis

Stereoselective synthesis aims to produce a specific stereoisomer of a product from a starting material. This can be achieved by employing chiral reagents, catalysts, or auxiliaries that influence the stereochemical outcome of a reaction. The following sections delve into specific strategies that could be applied to the synthesis of cis-3-Vinylcyclohexyl acetate (B1210297).

A foundational strategy in asymmetric synthesis involves the temporary incorporation of a chiral auxiliary into a prochiral substrate. wikipedia.org This auxiliary, a stereogenic group, directs subsequent chemical transformations to occur with a specific stereochemical bias. wikipedia.org After the desired stereocenter has been created, the auxiliary can be cleaved and ideally recovered for reuse. wikipedia.org

For the synthesis of cis-3-Vinylcyclohexyl acetate, a plausible pathway would begin with a prochiral cyclohexanone (B45756) derivative. This starting material could be reacted with a chiral auxiliary, such as an enantiopure amino alcohol like pseudoephedrine or a derivative of trans-2-phenyl-1-cyclohexanol, to form a chiral enamine or imine. wikipedia.orgnih.gov The steric hindrance imposed by the auxiliary would then direct the diastereoselective addition of a vinyl nucleophile (e.g., vinyl magnesium bromide or vinyllithium) to one face of the carbonyl group. Subsequent steps would involve the stereoselective reduction of the ketone (if the vinylation was not performed on an enolate) to the cis-alcohol, followed by acetylation and removal of the auxiliary to yield the enantiomerically enriched target compound.

| Auxiliary Type | Substrate Type | Diastereomeric Ratio (dr) | Reference |

| Oxazolidinone | Aldehyde for Aldol Reaction | up to 32:1 | researchgate.net |

| Pseudoephenamine | α,β-Unsaturated Amide | >98:2 | nih.gov |

| Camphorsultam | Acrylate for Diels-Alder | >95:5 | wikipedia.org |

This table presents representative data for chiral auxiliary-mediated reactions on various substrates to illustrate the high levels of stereocontrol achievable.

Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. Various transition metals, including palladium, platinum, rhodium, and copper, form the basis of powerful catalytic systems for creating chiral molecules.

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a versatile method for forming C-C, C-N, and C-O bonds. thieme-connect.de The reaction typically proceeds through the formation of a π-allylpalladium intermediate from an allylic substrate. A chiral ligand coordinated to the palladium center then controls the enantioselective attack of a nucleophile. thieme-connect.denih.govrsc.org

A potential route to this compound using this methodology could involve the desymmetrization of a meso-allylic substrate, such as a 1,4-disubstituted cyclohexene (B86901) derivative. For instance, a cyclic di-carbonate could undergo a palladium-catalyzed reaction with an acetate nucleophile, where a chiral phosphinooxazoline (PHOX) or phosphoramidite (B1245037) ligand would direct the acetate to attack one of the two enantiotopic allylic positions, leading to a chiral vinylcyclohexenyl acetate intermediate. semanticscholar.org Subsequent selective reduction of the second double bond would yield the final product. This approach allows for the creation of stereocenters on carbocyclic compounds with high enantioselectivity. semanticscholar.org

| Ligand Type | Substrate | Nucleophile | Enantiomeric Excess (ee) | Reference |

| Phosphoramidite | Cinnamyl Acetate | Indole Derivative | 87% | chinesechemsoc.org |

| Diamidophosphite | Allyl Fluoride | α-Sulfonyl Anion | High | rsc.org |

| PHOX | Cyclic Lactam Enolate | Allyl Acetate | >90% | semanticscholar.org |

This table showcases the effectiveness of various chiral ligands in palladium-catalyzed AAA reactions with different substrates and nucleophiles.

Platinum-catalyzed enantioselective 1,2-diboration of 1,3-dienes is a powerful method for transforming simple dienes into versatile chiral building blocks. nih.gov In this reaction, a chiral platinum catalyst facilitates the addition of a diboron (B99234) reagent (like bis(pinacolato)diboron, B₂pin₂) across one of the double bonds of a conjugated diene, creating two adjacent C-B bonds with high enantiocontrol. nih.govorgsyn.org

To synthesize this compound, one could start with 1,3-cyclohexadiene. A Pt-catalyzed enantioselective 1,2-diboration would produce a chiral cyclohexene derivative bearing two vicinal boronate ester groups. nih.gov The synthetic challenge then becomes the differential functionalization of these two C-B bonds. One boronate ester could be converted into a vinyl group through a palladium-catalyzed Suzuki-Miyaura cross-coupling with a vinyl halide or via a boron-Wittig reaction. acs.org The remaining boronate ester could then be oxidized under standard conditions (e.g., with hydrogen peroxide and sodium hydroxide) to yield a hydroxyl group. nih.gov Final acetylation of this alcohol would furnish the desired this compound.

| Diene Substrate | Ligand Type | Yield (%) | Enantiomeric Excess (ee) | Reference |

| cis-Piperylene | Phosphonite | 48% (after allylation) | 88% | nih.gov |

| 1,3-Hexadiene | Phosphonite | 72% (diol) | 90% | nih.gov |

| 4-Phenyl-1-butene | TADDOL-Phosphonite | High | High | orgsyn.org |

This table provides data on the Pt-catalyzed enantioselective diboration of various dienes, followed by oxidative workup to the corresponding diols or other functionalization.

Rhodium complexes are effective catalysts for a wide array of asymmetric transformations, including cycloadditions and hydroselenations. nih.govsnnu.edu.cn In the context of synthesizing substituted cyclohexenes, rhodium-catalyzed cycloaddition reactions are particularly relevant. For example, methods involving the [5+2] cycloaddition of alkyne-vinylcyclopropanes can construct seven-membered rings, but related [3+2] or [4+2] processes can be adapted to form five- and six-membered rings with high stereocontrol. pku.edu.cnresearchgate.net

A hypothetical pathway to a precursor of this compound could involve an intramolecular Rh-catalyzed cycloaddition. A substrate containing both a vinyl group and a suitably positioned alkyne or alkene tether could be cyclized in the presence of a chiral rhodium catalyst, such as one bearing a BINAP ligand, to form the cyclohexene core with defined stereochemistry. pku.edu.cn While less direct, such strategies are powerful for constructing complex cyclic systems from acyclic precursors.

| Reaction Type | Substrate | Ligand | Yield (%) | Enantiomeric Excess (ee) | Reference |

| [3+2] Cycloaddition | Ene-Vinylcyclopropane | (R)-H8-BINAP | 72% | 97% | pku.edu.cn |

| [3+2] Cycloaddition | Nitrone + Vinyldiazoacetate | Rh₂(R-TPCP)₄ | 94% | 99% | nih.gov |

| Hydroselenation | 1-Alkynylindole | Chiral Diene | 95% | 98% | snnu.edu.cn |

This table illustrates the high stereoselectivity achieved in various rhodium-catalyzed transformations.

Copper-catalyzed asymmetric reactions have emerged as a robust tool for the enantioselective formation of C-C and C-heteroatom bonds. nih.govnih.gov The use of chiral ligands, often in conjunction with copper(I) or copper(II) salts, allows for highly selective transformations, including allylic alkylations and aminations. rsc.orgorganic-chemistry.org

A potential strategy for the synthesis of a precursor to this compound is copper-catalyzed asymmetric allylic borylation. Starting with a prochiral or racemic cyclohexenyl substrate, such as cyclohex-2-en-1-yl phosphate, a reaction with a diboron reagent in the presence of a chiral copper catalyst (e.g., a complex with a Taniaphos or BINAM ligand) could install a boryl group at the C3 position with high enantioselectivity via an S_N2' mechanism. nih.govrsc.org This chiral allylboronate is a versatile intermediate. The vinyl group could be introduced via a Suzuki coupling at the borylated position. The alkene moiety could then undergo a stereoselective epoxidation and reduction sequence to install the cis-acetate group, or alternatively, a directed hydroxylation followed by acetylation.

| Reaction Type | Substrate | Nucleophile/Reagent | Enantiomeric Excess (ee) | Reference |

| Allylic Alkylation | 3-Bromopropenyl Ester | Grignard Reagent | up to 96% | nih.govorganic-chemistry.org |

| Allylic Alkylation | Racemic Allyl Halide | Alkylzirconium | up to 93% | nih.gov |

| Allylic Amination | Cyclohexene | N-Arylhydroxylamine | Good | rsc.org |

This table shows the enantioselectivities obtained in copper-catalyzed asymmetric allylic substitution reactions.

Asymmetric Catalysis in Acetate Formation

Enzyme-Catalyzed Esterification and Transesterification

Enzymatic catalysis, particularly with lipases, has emerged as a powerful tool for the synthesis of chiral esters due to its high selectivity, mild reaction conditions, and environmental compatibility. google.com Lipases are widely employed in the kinetic resolution of racemic alcohols through enantioselective esterification or transesterification. wikipedia.org In this context, the synthesis of enantiomerically enriched 3-vinylcyclohexyl acetate can be achieved from racemic 3-vinylcyclohexanol.

The general principle of lipase-catalyzed kinetic resolution involves the preferential acylation of one enantiomer of the alcohol, leaving the other enantiomer unreacted. Vinyl acetate is a commonly used acyl donor in these reactions due to the irreversible nature of the transesterification, which is driven by the tautomerization of the vinyl alcohol byproduct to acetaldehyde (B116499).

A typical procedure involves the incubation of the racemic alcohol with a lipase (B570770) in an organic solvent in the presence of an acylating agent. Lipases such as Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PSL), and porcine pancreas lipase (PPL) have shown broad utility in resolving a variety of secondary alcohols. polimi.it For instance, the kinetic resolution of aryltrimethylsilyl chiral alcohols has been successfully achieved with high enantiomeric excess (>99%) for both the remaining (S)-alcohol and the (R)-acetylated product using lipase-catalyzed transesterification with vinyl acetate. nih.gov

| Enzyme | Substrate | Acyl Donor | Solvent | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|---|---|

| Lipase PS-C “Amano” II | 1-phenyl-2-chloroethanol | Isopropenyl acetate | - | >99% | 96% |

| Candida antarctica Lipase B (CALB) | (±)-8-amino-5,6,7,8-tetrahydroquinoline | Ethyl acetate | Toluene | >97% (acylated product) | 45% |

| Pseudomonas cepacia Lipase (PSL) | Racemic acyloins | Vinyl acetate | - | 97% | 75% |

Dynamic Kinetic Resolution Strategies

While conventional kinetic resolution is limited to a theoretical maximum yield of 50% for a single enantiomer, dynamic kinetic resolution (DKR) offers a pathway to theoretically achieve a 100% yield of a single, desired enantiomer from a racemic starting material. wikipedia.org DKR combines a rapid, in situ racemization of the starting material with a highly enantioselective reaction. wikipedia.org This process relies on the interconversion of the enantiomers of the starting material under the reaction conditions, allowing the enzyme to continuously resolve the racemate. wikipedia.org

In the context of synthesizing a specific stereoisomer of 3-vinylcyclohexyl acetate, a DKR of racemic 3-vinylcyclohexanol could be employed. This would typically involve a chemoenzymatic approach, where a lipase is used for the enantioselective acylation, and a metal catalyst, such as a ruthenium complex, is used to racemize the unreacted alcohol enantiomer. rsc.org The successful application of DKR requires careful optimization of the reaction conditions to ensure compatibility between the enzyme and the racemization catalyst. rsc.org

Key considerations for a successful DKR include:

The kinetic resolution step should be irreversible.

The racemization of the starting material should be faster than or at least comparable to the rate of the slower-reacting enantiomer's acylation.

The enzyme and the racemization catalyst must be compatible and not inhibit each other's activity.

| Strategy | Key Components | Potential Yield | Key Challenge |

|---|---|---|---|

| Chemoenzymatic DKR | Lipase (for resolution) + Metal Catalyst (for racemization) | Up to 100% | Compatibility of enzyme and metal catalyst |

| Enzymatic DKR | Enzyme with dual function (resolution and racemization) | Up to 100% | Finding a suitable enzyme |

Diastereoselective Acetylations

The synthesis of this compound requires control over the relative stereochemistry of the vinyl and acetate groups. Diastereoselective acetylations of a pre-existing 3-vinylcyclohexanol can be a direct route to the target molecule. The stereochemical outcome of the acetylation can be influenced by the choice of acetylating agent, catalyst, and the stereochemistry of the starting alcohol.

For instance, in the synthesis of related cyclohexyl derivatives, enzyme-catalyzed acetylations have been shown to proceed with high diastereoselectivity. The active site of the enzyme can preferentially accommodate one diastereomer of the substrate, leading to a highly enriched product. While specific examples for 3-vinylcyclohexanol are not extensively detailed in the literature, the principles of enzymatic diastereoselectivity are well-established.

Non-enzymatic methods can also be employed. For example, substrate-directed acetylations, where a functional group on the starting material directs the approach of the acetylating agent, can be utilized. The conformational preference of the cyclohexyl ring in the starting 3-vinylcyclohexanol will play a crucial role in determining the facial selectivity of the acetylation.

Convergent and Divergent Synthetic Routes

From Cyclohexanone Derivatives

Convergent synthetic strategies for this compound can commence from readily available cyclohexanone derivatives. A plausible route involves the initial introduction of the vinyl group or a precursor at the 3-position of a cyclohexanone derivative, followed by stereoselective reduction of the ketone and subsequent acetylation.

For example, the synthesis of 3,5-dimethyl-1-cyclohexanol has been achieved from 3,5-dimethyl-2-cyclohexene-1-one, which in turn can be synthesized from acetaldehyde and ethyl acetoacetate. google.com A similar strategy could be adapted for the synthesis of a 3-vinylcyclohexanone (B154707) precursor. The stereochemical outcome of the ketone reduction is critical for establishing the desired cis relationship between the hydroxyl group and the vinyl group. The choice of reducing agent can significantly influence the diastereoselectivity of this step. For example, the reduction of β-enaminoketones derived from 1,3-cyclohexanediones with sodium in THF-isopropyl alcohol has been shown to produce both cis- and trans-3-aminocyclohexanols. nih.govresearchgate.net

| Starting Material | Key Transformation | Intermediate | Target Stereochemistry |

|---|---|---|---|

| 3-Vinylcyclohexanone | Stereoselective reduction | cis-3-Vinylcyclohexanol | cis |

| 1,3-Cyclohexanedione derivative | Introduction of vinyl precursor and reduction | Substituted cis-cyclohexanol | cis |

Transformations of Vinylcyclohexane (B147605) Scaffolds

A divergent approach can start from vinylcyclohexane itself. This would involve the regioselective and stereoselective introduction of a hydroxyl group at the 3-position, followed by acetylation. This strategy requires overcoming the challenge of functionalizing an unactivated C-H bond.

Directed hydroxylations, using, for example, a temporary directing group, could be a viable strategy. Alternatively, a two-step process involving the introduction of a double bond in the cyclohexane (B81311) ring followed by stereoselective hydroboration-oxidation could establish the desired cis-3-vinylcyclohexanol precursor. The stereochemistry of the hydroboration step would be crucial in determining the final stereochemical outcome.

Esterification of Vinylcyclohexanols

The final step in many synthetic routes to this compound is the esterification of cis-3-vinylcyclohexanol. This transformation can be achieved through various standard esterification protocols. As discussed previously, enzyme-catalyzed esterification offers a mild and selective method. google.com

Conventional chemical methods for esterification include reaction with acetic anhydride (B1165640) in the presence of a base such as pyridine, or with acetyl chloride. The reaction conditions for these methods need to be carefully controlled to avoid potential side reactions involving the vinyl group. The synthesis of cyclohexyl acetate from cyclohexanol (B46403) and acetic acid using a solid acid catalyst has also been reported, offering a potentially scalable and environmentally friendly alternative. researchgate.netrsc.org

| Method | Reagents | Key Advantages |

|---|---|---|

| Enzyme-catalyzed esterification | Lipase, Acyl donor (e.g., vinyl acetate) | High selectivity, mild conditions |

| Acetylation with acetic anhydride | Acetic anhydride, Pyridine | High yielding, standard procedure |

| Acetylation with acetyl chloride | Acetyl chloride, Base | High reactivity |

| Solid acid catalysis | Acetic acid, Solid acid catalyst | Catalyst reusability, potentially greener |

Based on a thorough review of scientific literature, there is limited specific information available for the compound "this compound" within the precise scope of its role as a key synthetic intermediate for the construction of remote stereocenters and axially chiral systems in the total synthesis of natural products.

Extensive searches did not yield detailed research findings or data tables directly pertaining to the application of this compound in these specific contexts. The available literature primarily focuses on other related cyclohexyl acetate derivatives and their synthetic applications, which fall outside the strict parameters of the requested article.

Therefore, it is not possible to provide a detailed and scientifically accurate article on "this compound" focusing solely on the specified subsections due to the absence of dedicated research in these areas.

Reaction Mechanisms and Catalytic Transformations of Cis 3 Vinylcyclohexyl Acetate

Transition Metal-Mediated Reaction Mechanisms

The chemical reactivity of cis-3-vinylcyclohexyl acetate (B1210297) is significantly influenced by transition metal catalysts, particularly palladium complexes. These catalysts facilitate a variety of transformations through distinct mechanistic pathways, leading to the formation of structurally diverse organic molecules. The following sections delve into the intricacies of palladium-catalyzed processes involving this substrate.

A cornerstone of palladium-catalyzed reactions involving unsaturated substrates like cis-3-vinylcyclohexyl acetate is the formation of a π-allyl palladium intermediate. This key intermediate is typically generated through the oxidative addition of a palladium(0) species to the allylic acetate. In this process, the palladium atom inserts into the carbon-oxygen bond of the acetate group, leading to the departure of the acetate anion and the formation of a cationic (π-allyl)palladium(II) complex.

The formation of this intermediate is a critical step that dictates the subsequent reaction pathways. The vinyl group and the adjacent chiral center on the cyclohexane (B81311) ring of this compound play a crucial role in the stereochemistry and reactivity of the resulting π-allyl complex. The transient existence of such π-allyl-palladium intermediates has been demonstrated using NMR techniques in related systems. researchgate.netresearchgate.net These intermediates are often short-lived and susceptible to further transformations. researchgate.netresearchgate.net The nature of the ligands coordinated to the palladium center significantly influences the stability, reactivity, and the stereochemical outcome of the subsequent reactions. researchgate.net

The reactivity of the π-allyl palladium intermediate is diverse. It can undergo nucleophilic attack, reductive elimination, or β-hydride elimination, leading to a variety of products. The specific outcome is dependent on the reaction conditions, the nature of the nucleophile, and the ligand environment around the palladium center.

A significant transformation involving the π-allyl palladium intermediate derived from vinylcyclohexyl acetates is the enantioselective desymmetric β-hydride elimination. This process provides a pathway to synthesize 1,3-dienes with a remote chiral center. thieme-connect.de In a study utilizing a substrate closely related to this compound, 1-vinylcyclohexyl acetate, researchers have shown that a palladium catalyst, in conjunction with a chiral Trost ligand, can facilitate an enantioselective β-hydride elimination. researchgate.netresearchgate.net

The proposed catalytic cycle for this transformation begins with the coordination of the palladium(0) catalyst to the vinylcyclohexyl acetate, followed by oxidative addition to form the π-allyl-palladium intermediate. thieme-connect.de This intermediate can then undergo isomerization to a σ-allyl-palladium complex. The crucial enantioselective step is the subsequent β-hydride elimination from this σ-complex, which is directed by the chiral ligand. thieme-connect.deresearchgate.netresearchgate.net Computational studies have indicated that the β-hydride elimination is both the rate-determining and the enantioselectivity-determining step. thieme-connect.de Non-covalent interactions between the amide moiety of the Trost ligand and the substrate play a key role in the stereocontrol of this step. researchgate.netresearchgate.net The final step involves reductive elimination of the palladium hydride species, which regenerates the palladium(0) catalyst and releases the chiral 1,3-diene product and acetic acid. thieme-connect.de

The efficiency and enantioselectivity of this process are highly dependent on the specific chiral ligand employed. The use of ligands like the (R,R)-DACH-phenyl Trost ligand has been shown to afford high yields and enantiomeric excesses (ee) for a range of substrates. thieme-connect.de

Table 1: Selected Examples of Palladium-Catalyzed Enantioselective Desymmetric β-Hydride Elimination of Substituted 1-Vinylcyclohexyl Acetates thieme-connect.de

| Substrate (R group) | Yield (%) | ee (%) |

| H | 90 | 90 |

| 4-Me | 83 | 93 |

| 4-CF₃ | 89 | 90 |

| 4-CN | 92 | 88 |

| 4-OMe | 84 | 91 |

| 4-Cl | 81 | 93 |

| 4-F | 94 | 90 |

| 3-Me | 80 | 91 |

Reaction conditions: Pd₂(dba)₃·CHCl₃ (0.75 mol%), (R,R)-DACH-Ph Trost ligand (1.8 mol%), dioxane, 50 °C, 12 h.

However, the regioselectivity of the nucleophilic attack on the unsymmetrical π-allyl intermediate derived from this compound needs to be considered. The attack can occur at either of the two termini of the allyl system. The regioselectivity is influenced by a combination of steric and electronic factors of the substrate, as well as the nature of the ligands on the palladium and the nucleophile itself. For many allylic acetates, coupling occurs exclusively at the primary position. organic-chemistry.org The choice of ligands is crucial in controlling both the regio- and enantioselectivity of the allylic substitution.

Under certain palladium-catalyzed conditions, vinyl-substituted cycloalkanes can undergo dimerization or oligomerization. While specific studies on this compound are not prevalent, the general mechanism for the dimerization of vinyl arenes, which can be analogous, involves the formation of a palladium hydride species that adds across the double bond of the vinyl group. The resulting alkyl-palladium intermediate can then insert another molecule of the vinylcycloalkane. Subsequent β-hydride elimination from this new intermediate would lead to a dimeric product and regenerate the palladium hydride catalyst.

The regioselectivity of the insertion and the subsequent elimination steps would determine the structure of the resulting dimer. In the dimerization of vinyl arenes, "head-to-tail" products are often observed. mdpi.com The presence of bulky ligands on the palladium catalyst can influence the selectivity of these processes. The formation of palladium(I) dimers has also been implicated in some catalytic cycles, which can act as pre-catalysts or be involved in the main catalytic cycle. nih.gov

Palladium-catalyzed carboetherification reactions allow for the simultaneous formation of a carbon-carbon and a carbon-oxygen bond across a double bond. For a substrate like this compound, an intramolecular carboetherification could be envisioned if a suitable hydroxyl group is present elsewhere on the cyclohexane ring. However, intermolecular carboetherification is also a possibility.

The mechanism of palladium-catalyzed carboetherification of γ-hydroxyalkenes typically involves the coordination of the palladium(II) catalyst to the alkene. This is followed by an oxypalladation step, where the hydroxyl group attacks the palladium-activated alkene to form a cyclic alkylpalladium(II) intermediate. This intermediate can then react with an organometallic reagent (e.g., an organostannane or organoborane) in a transmetalation step, followed by reductive elimination to afford the carboetherified product and regenerate the active palladium catalyst. Alternatively, the alkylpalladium intermediate can undergo insertion of another alkene molecule or undergo β-hydride elimination depending on the reaction conditions. nih.gov The application of this methodology to this compound would likely require the presence of a suitable coupling partner and specific catalytic conditions to favor the carboetherification pathway over other competing reactions.

Platinum-Catalyzed Mechanisms

Platinum complexes are renowned for their ability to catalyze a variety of transformations involving olefins. For this compound, platinum-catalyzed reactions would likely involve the vinyl moiety, proceeding through fundamental organometallic steps.

A common mechanistic pathway in platinum-catalyzed reactions of olefins involves oxidative addition and migratory insertion. harvard.eduacs.org While direct studies on this compound are not prevalent, the mechanism can be inferred from known platinum-catalyzed transformations of similar olefinic substrates, such as in hydrosilylation or cyclopropanation. acs.orgnih.gov

The catalytic cycle would likely commence with the coordination of the vinyl group of this compound to a low-valent platinum(0) or platinum(II) center. This is followed by an oxidative addition step, where a molecule, for instance, a hydrosilane (H-SiR₃) in a hydrosilylation reaction, adds to the platinum center, forming a platinum(IV)-hydrido-silyl intermediate.

Subsequent to the oxidative addition, a migratory insertion of the coordinated vinyl group into the platinum-hydride (Pt-H) bond would occur. openochem.orgwikipedia.orgopenochem.org This step is often the rate-determining step in such catalytic cycles and results in the formation of a platinum-alkyl species. acs.org The regioselectivity of this insertion would be influenced by both steric and electronic factors of the ligands on the platinum center and the substrate itself. Finally, reductive elimination from the platinum-alkyl intermediate would yield the functionalized product and regenerate the active platinum catalyst.

A generalized scheme for a platinum-catalyzed hydrosilylation of this compound is presented below:

Oxidative Addition: Pt(0) + H-SiR₃ → H-Pt(II)-SiR₃

Olefin Coordination: H-Pt(II)-SiR₃ + CH₂=CH-R' → H-Pt(II)-SiR₃

Migratory Insertion: H-Pt(II)-SiR₃ → R'CH₂CH₂-Pt(II)-SiR₃

Reductive Elimination: R'CH₂CH₂-Pt(II)-SiR₃ → R'CH₂CH₂-SiR₃ + Pt(0)

(where R' represents the 3-acetoxycyclohexyl group)

| Step | Description | Intermediate/Product |

| 1 | Oxidative addition of hydrosilane to the platinum(0) center. | Platinum(II)-hydrido-silyl complex |

| 2 | Coordination of the vinyl group of this compound. | Platinum(II)-olefin complex |

| 3 | Migratory insertion of the vinyl group into the Pt-H bond. | Platinum(II)-alkyl complex |

| 4 | Reductive elimination to form the hydrosilylated product and regenerate the catalyst. | Silylated product + Platinum(0) |

Other Metal-Catalyzed Systems (e.g., Nickel, Cobalt)

Nickel and cobalt catalysts offer alternative and often complementary reactivity to platinum for the transformation of olefins.

Nickel-Catalyzed Reactions:

Nickel catalysts are particularly effective in cross-coupling and cycloaddition reactions. nsf.govnih.govescholarship.org For this compound, a nickel-catalyzed reaction could, for example, involve the activation of the C-O bond of the acetate group or reactions at the vinyl moiety. In analogous systems, nickel(0) catalysts have been shown to react with vinyl-dioxanones to form (cyclopropylcarbinyl)nickel(II) species through oxidative addition and olefin insertion, leading to the formation of cyclopropanes. nih.gov A similar pathway could be envisioned for this compound, potentially leading to intramolecular cyclization or intermolecular coupling products.

Cobalt-Catalyzed Transformations:

Cobalt catalysts are known to promote a variety of reactions, including hydrovinylation and cycloadditions. acs.orgnih.govdntb.gov.ua Cobalt-catalyzed intramolecular reactions between a vinylcyclopropane (B126155) and an alkyne have been shown to selectively afford either [5+2] cycloaddition or homo-ene reaction products depending on the solvent. nih.gov While this compound does not possess a cyclopropane (B1198618) ring, the vinyl group can participate in similar cobalt-catalyzed transformations. For instance, a cobalt-catalyzed hydroboration/isomerization/hydroboration of 2-aryl vinylcyclopropanes has been reported to produce chiral 1,5-bis(boronates). nih.gov This suggests that cobalt catalysis could be a viable strategy for the functionalization of the vinyl group in this compound.

| Metal | Potential Reaction Type | Plausible Intermediate |

| Nickel | Cross-coupling, Cycloaddition | Nickel(II)-alkyl, Allenylnickel |

| Cobalt | Hydrovinylation, Cycloaddition | Cobaltacyclopentane, Cobalt-hydride |

Non-Metallic and Organocatalytic Mechanisms

Brønsted acids can catalyze transformations of this compound by protonating either the vinyl group or the carbonyl oxygen of the acetate. Protonation of the vinyl group would generate a secondary carbocation on the cyclohexane ring, which could then undergo rearrangement or be trapped by a nucleophile. acs.org For instance, Brønsted acid-catalyzed cationic carbocyclizations of enynes are known to proceed through such carbocationic intermediates. acs.org In the case of this compound, this could lead to ring-closing or ring-opening reactions, depending on the reaction conditions and the stability of the resulting carbocationic intermediates.

Alternatively, protonation of the acetate's carbonyl oxygen could activate the ester for nucleophilic attack or facilitate its participation in intramolecular reactions with the vinyl group. The outcome of Brønsted acid catalysis is highly dependent on the acidity of the catalyst and the nature of the solvent.

Mechanistic Elucidation Studies

The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the extent to which an isotopic substitution at a particular position in a reactant affects the rate of a reaction. researchgate.netsnnu.edu.cnnih.gov

For the catalytic transformations of this compound, KIE studies could provide crucial information about the rate-determining step and the nature of the transition states involved. For example, in a platinum-catalyzed hydrosilylation, replacing the hydrogen in the hydrosilane with deuterium (B1214612) (D-SiR₃) would allow for the measurement of a primary KIE. A significant kH/kD value (typically > 2) would indicate that the cleavage of the Si-H bond is involved in the rate-determining step. acs.org

Similarly, to probe the migratory insertion step, deuterium could be incorporated into the vinyl group of this compound (e.g., at the vinylic positions). A secondary KIE could then be measured. A kH/kD value different from unity would suggest a change in hybridization at the vinylic carbons in the transition state of the rate-determining step.

In the context of Brønsted acid-catalyzed reactions, a solvent isotope effect could be investigated by comparing the reaction rate in a standard protic solvent (e.g., CH₃OH) versus its deuterated counterpart (e.g., CH₃OD). A significant solvent KIE would imply that proton transfer is a key part of the rate-determining step.

| Isotopic Labeling Position | Reaction Type | Information Gained from KIE |

| Hydrosilane (H/D-SiR₃) | Platinum-catalyzed hydrosilylation | Involvement of Si-H bond cleavage in the rate-determining step. |

| Vinylic positions (C-H/D) | Metal-catalyzed migratory insertion | Change in hybridization at the vinylic carbons in the transition state. |

| Solvent (e.g., ROH/ROD) | Brønsted acid-catalyzed reaction | Involvement of proton transfer in the rate-determining step. |

Identification and Characterization of Reactive Intermediates

The thermal rearrangement of this compound, a substituted 1,5-diene, is anticipated to proceed through a nih.govnih.gov-sigmatropic shift, commonly known as the Cope rearrangement. The nature of the reactive intermediates in this class of reactions has been a subject of extensive investigation, with the primary debate centering on whether the mechanism is fully concerted or involves discrete diradical intermediates.

In a purely concerted pericyclic reaction, the bond breaking and bond-forming processes occur simultaneously, and thus, there are no true reactive intermediates. The molecule passes through a single, high-energy transition state. However, in many sigmatropic rearrangements, the potential energy surface may feature shallow minima corresponding to short-lived diradical species. The character of these intermediates can range from a cyclohexane-1,4-diyl-like structure to two weakly interacting allyl radicals, depending on the substitution pattern and conformational constraints of the starting material.

For this compound, the cyclohexane ring imposes a specific conformational arrangement on the reacting 1,5-diene system. Theoretical and computational studies on related vinylcyclopropane and substituted 1,5-hexadiene (B165246) systems have provided insights into the plausible reactive intermediates. Density functional theory (DFT) calculations on the vinylcyclopropane-cyclopentene rearrangement, a related transformation, indicate that the structures along the reaction pathway have a significant diradical character. These computational explorations have identified higher energy diradical species and intermediates that can be responsible for the scrambling of stereochemistry observed in some reactions.

Experimental efforts to directly observe or trap such intermediates in Cope-type rearrangements have been challenging due to their transient nature. Techniques such as electron spin resonance (ESR) spectroscopy, which could detect radical species, are often difficult to apply under the high-temperature conditions typically required for these thermal rearrangements. However, evidence for the existence of diradical intermediates has been inferred from kinetic studies and the analysis of side products in the rearrangements of specifically designed probe molecules. For instance, in systems where a concerted pathway is geometrically disfavored, the reaction is believed to proceed through a diradical mechanism.

While direct spectroscopic characterization of a diradical intermediate for this compound is not available in the current literature, the consensus from studies on analogous systems suggests that any such intermediate would be extremely short-lived. The reaction is likely to have a "chameleonic" nature, where the potential energy surface is relatively flat in the region of the transition state, with the possibility of fleeting diradical-like structures. The presence of the acetate group is not expected to fundamentally alter the core mechanism from that of other alkyl-substituted vinylcyclohexenes.

The table below summarizes the characteristics of potential reactive intermediates in the rearrangement of this compound, based on computational studies of analogous systems.

| Intermediate Type | Predicted Characteristics | Basis of Prediction |

| Cyclohexane-1,4-diyl diradical | Short-lived, higher energy species | Computational studies on vinylcyclopropane rearrangements |

| Allylic diradical pair | Transient species, may lead to stereochemical scrambling | Theoretical models of Cope rearrangement |

Transition State Analysis

The transition state of the Cope rearrangement has been a focal point of mechanistic organic chemistry. For the thermal rearrangement of this compound, the analysis of the transition state is crucial for understanding the reaction's stereoselectivity and energetic demands.

It is widely accepted that the Cope rearrangement preferentially proceeds through a chair-like transition state, which minimizes steric interactions. This is in contrast to a higher-energy boat-like transition state. Computational modeling has been instrumental in visualizing and quantifying the energetic differences between these conformations. Semi-empirical and DFT calculations on disubstituted 1,5-hexadienes have shown that the relative energies of the possible transition states can be accurately predicted, providing a rationale for the observed product distributions. The analysis of computed transition-state geometries allows for an interpretation analogous to the well-understood conformational analysis of substituted cyclohexanes.

For this compound, the cis stereochemistry of the substituents on the cyclohexane ring will dictate the preferred chair-like transition state geometry to minimize steric hindrance between the vinyl and acetoxypropyl groups.

Computational studies on the parent Cope rearrangement of 1,5-hexadiene and its substituted derivatives have revealed that the transition state can have a variable character. Depending on the substitution pattern, the transition state can range from being more "aromatic" in character (a fully concerted, delocalized system) to having significant diradical character. This has been described as a "chameleonic" transition state. The presence of substituents can stabilize or destabilize the developing radical centers in a stepwise mechanism, thereby influencing the activation energy and the nature of the transition state.

The activation energy for the Cope rearrangement is influenced by the substituents on the 1,5-diene framework. The table below presents calculated activation enthalpies for the Cope rearrangement of 1,5-hexadiene with different substitution patterns, which can serve as a model for understanding the energetic landscape of the this compound rearrangement. These values are derived from computational studies and illustrate the electronic effects of substituents on the transition state energy.

| Compound | Substitution Pattern | Calculated Activation Enthalpy (ΔH‡, kcal/mol) |

| 1,5-Hexadiene | Unsubstituted | 33.5 |

| 3-Cyano-1,5-hexadiene | Single electron-withdrawing group | 30.2 |

| 3,4-Dicyano-1,5-hexadiene | Two electron-withdrawing groups | 26.9 |

| 2,5-Dicyano-1,5-hexadiene | Electron-withdrawing groups at radical-stabilizing positions | 22.4 |

These data indicate that substituents that can stabilize a radical character at the C2 and C5 positions lower the activation energy, suggesting a transition state with significant diradical character. While the acetate group in this compound is not as strongly electron-withdrawing as a cyano group, its electronic and steric influence will play a role in defining the precise geometry and energy of the transition state. The cyclohexane backbone also introduces ring strain considerations that will affect the activation barrier.

Stereochemical Investigations and Conformational Analysis

Configurational Assignment of cis-3-Vinylcyclohexyl Acetate (B1210297)

The definitive assignment of the cis configuration in 3-Vinylcyclohexyl acetate relies primarily on nuclear magnetic resonance (NMR) spectroscopy. In cis-1,3-disubstituted cyclohexanes, the two substituents are on the same side of the ring. This arrangement can be confirmed by analyzing the coupling constants and chemical shifts in the 1H and 13C NMR spectra.

For a definitive structural elucidation, a combination of one-dimensional (1H, 13C) and two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed. The spatial proximity of protons in the cis isomer can be confirmed through Nuclear Overhauser Effect (NOE) experiments. Irradiation of the proton at C1 would show an NOE enhancement for the proton at C3, confirming their cis relationship.

| NMR Technique | Information Gained for Configurational Assignment |

| 1H NMR | Chemical shifts and coupling constants of ring protons. The multiplicity and coupling constants of the protons at C1 and C3 can indicate their relative stereochemistry. |

| 13C NMR | Chemical shifts of the carbon atoms in the cyclohexane (B81311) ring, vinyl group, and acetate group. |

| COSY | Shows correlations between coupled protons, helping to trace the connectivity within the cyclohexane ring. |

| HSQC | Correlates each proton to its directly attached carbon atom. |

| HMBC | Shows correlations between protons and carbons that are two or three bonds away, aiding in the assignment of quaternary carbons and confirming the overall structure. |

| NOESY/ROESY | Provides information about the spatial proximity of protons. A cross-peak between the protons at C1 and C3 would be a strong indicator of a cis configuration. |

Stereocontrol in Chemical Reactions

Achieving stereocontrol in the synthesis of and reactions involving cis-3-Vinylcyclohexyl acetate is a key challenge. The desired stereoisomer can be obtained through careful selection of ligands in catalytic processes or by leveraging the inherent stereochemistry of the substrate.

Ligand Effects on Stereoselectivity

In the synthesis of substituted cyclohexyl derivatives, the choice of ligands in transition-metal-catalyzed reactions can significantly influence the stereochemical outcome. For instance, in reactions such as allylic substitutions or hydrogenations to form the vinylcyclohexane (B147605) core, chiral ligands can induce enantioselectivity, leading to the preferential formation of one enantiomer over the other. The steric and electronic properties of the ligand coordinate to the metal center and create a chiral environment that directs the approach of the reactants, thereby controlling the stereochemistry of the product.

While specific ligand-controlled syntheses for this compound are not extensively documented in readily available literature, general principles of asymmetric catalysis suggest that phosphine-based or nitrogen-containing chiral ligands would be primary candidates for achieving high stereoselectivity.

Substrate Control in Diastereoselective Reactions

Substrate control relies on the existing stereocenters within a molecule to direct the stereochemical outcome of a reaction. In the case of reactions involving derivatives of 3-vinylcyclohexanol, the stereochemistry at C1 (bearing the hydroxyl or acetate group) and C3 (bearing the vinyl group) can influence the approach of a reagent to a prochiral center elsewhere in the molecule. For example, in an epoxidation of the vinyl group, the directing effect of the nearby acetate group (or a hydroxyl precursor) could lead to the preferential formation of one diastereomer of the corresponding epoxide. The inherent conformational preferences of the cyclohexyl ring would play a crucial role in positioning the directing group and the reactive vinyl moiety to achieve this diastereoselectivity.

Conformational Dynamics of the Cyclohexyl Ring System

The cyclohexane ring is not static but exists in a dynamic equilibrium between two chair conformations, along with minor contributions from boat and twist-boat conformers. For a cis-1,3-disubstituted cyclohexane like this compound, the two primary chair conformations are the diequatorial (e,e) and the diaxial (a,a) forms.

In the vast majority of cases for cis-1,3-disubstituted cyclohexanes, the diequatorial conformer is significantly more stable than the diaxial conformer. spcmc.ac.inlibretexts.orglibretexts.org This preference is due to the avoidance of unfavorable 1,3-diaxial interactions that would occur in the diaxial conformation. spcmc.ac.inlibretexts.orglibretexts.org In the case of this compound, both the vinyl and the acetate groups are relatively bulky. Placing both of these groups in axial positions would lead to significant steric strain with the axial hydrogens at the C2, C4, and C6 positions. Therefore, the conformational equilibrium will strongly favor the diequatorial conformer where both substituents occupy the more spacious equatorial positions.

Conformational Equilibrium of this compound

| Conformer | Substituent Positions | Relative Stability | Key Steric Interactions |

| Diequatorial (e,e) | Vinyl: Equatorial, Acetate: Equatorial | More Stable | Minimal steric strain. |

| Diaxial (a,a) | Vinyl: Axial, Acetate: Axial | Less Stable | Significant 1,3-diaxial interactions between the substituents and axial hydrogens. |

The dynamic nature of the cyclohexane ring is an important factor to consider, as the reactivity of the molecule can be influenced by the population of different conformers. nih.govsemanticscholar.org However, due to the large energy difference, for most practical purposes, this compound can be considered to exist predominantly in the diequatorial conformation.

Chirality Transfer and Preservation in Transformations

Chirality transfer refers to the process where the stereochemical information from a chiral center in a reactant molecule is transmitted to a new chiral center formed during a chemical reaction. In transformations involving this compound, if the starting material is enantiomerically pure, it is often desirable to preserve this chirality or transfer it to a new stereocenter.

For instance, in a gold-catalyzed cyclization of chiral monoallylic diols, which are structurally related to the precursor of this compound, excellent chirality transfer has been observed. organic-chemistry.org The stereochemistry of the allylic alcohol can effectively control the facial selectivity of the reaction. organic-chemistry.org Similarly, in transition-metal-catalyzed allylic substitution reactions, the stereochemistry of the starting material can be transferred to the product with high fidelity, depending on the reaction mechanism. Such transformations are crucial in asymmetric synthesis, where the control of stereochemistry is paramount. The ability to selectively produce a desired enantiomer or diastereomer by controlling the geometry of the starting material is a powerful tool in the synthesis of complex molecules. organic-chemistry.org

Advanced Spectroscopic and Computational Characterization for Academic Research

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry provides powerful tools for understanding molecular structure, reactivity, and properties at the atomic level. Quantum mechanical methods are central to predicting behaviors that are difficult or impossible to observe experimentally.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In organic chemistry, it is frequently employed to map out reaction pathways, calculate activation energies, and characterize the geometry of transition states. rsc.org

For cis-3-Vinylcyclohexyl acetate (B1210297), DFT calculations could elucidate the mechanisms of reactions such as its synthesis, isomerization, or polymerization. For instance, a theoretical study could model the transition states and reaction energy profiles for the esterification of cis-3-vinylcyclohexanol or the Cope rearrangement of the vinylcyclohexyl moiety. However, a detailed search of scientific databases reveals no specific published DFT studies focused on the reaction mechanisms of cis-3-Vinylcyclohexyl acetate.

Table 1: Hypothetical DFT Energy Profile Data for a Reaction of this compound This table is illustrative and does not represent published experimental or computational data.

| Species | Method/Basis Set | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant | B3LYP/6-31G* | 0.0 |

| Transition State 1 | B3LYP/6-31G* | +25.4 |

| Intermediate | B3LYP/6-31G* | +5.2 |

| Transition State 2 | B3LYP/6-31G* | +18.9 |

| Product | B3LYP/6-31G* | -10.7 |

Computational methods, particularly DFT in conjunction with approaches like Gauge-Including Atomic Orbital (GIAO), are highly effective for predicting NMR chemical shifts (¹H and ¹³C). nih.govmdpi.com This predictive capability is invaluable for confirming structural assignments, identifying isomers, and interpreting complex spectra. The accuracy of these predictions relies on the chosen functional and basis set. nih.govaps.org

In the case of this compound, DFT calculations would predict the ¹H and ¹³C chemical shifts for each unique atom in its specific cis conformation. These predicted values could then be compared against experimental data to validate the stereochemical and constitutional assignment of the molecule. No specific computational studies predicting the NMR properties of this compound have been found in the literature.

Non-covalent interactions (NCIs), such as van der Waals forces, steric hindrance, and dipole-dipole interactions, are critical in determining the stereochemical outcome of chemical reactions. Computational modeling can quantify these subtle forces to explain or predict the stereoselectivity of a synthetic route.

For this compound, modeling could be used to understand the facial selectivity in reactions involving the vinyl group or the cyclohexane (B81311) ring. For example, calculations could determine why a reagent might preferentially attack one face of the double bond over the other by mapping the steric and electronic landscape of the molecule. At present, there are no published computational studies specifically modeling non-covalent interactions to explain stereocontrol in reactions involving this compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR spectroscopy encompasses a suite of multi-dimensional techniques that are indispensable for the unambiguous structural and stereochemical elucidation of organic molecules. nih.gov

Multi-dimensional NMR experiments provide correlation data that reveal the connectivity of atoms within a molecule, which is often impossible to deduce from one-dimensional spectra alone. sdsu.edu

COSY (Correlation Spectroscopy) identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu For this compound, COSY would establish the proton connectivities within the cyclohexane ring and the vinyl group.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbon atoms to which they are directly attached. sdsu.edu This experiment would definitively assign the ¹³C chemical shift for each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two or three bonds. sdsu.edu This is crucial for identifying connectivity around quaternary carbons and across heteroatoms. For this molecule, HMBC would show correlations from the acetate methyl protons to the carbonyl carbon and from the H1 proton to the ester carbonyl carbon, confirming the structure of the ester group and its point of attachment.

While these techniques are standard for structural elucidation, specific COSY, HSQC, or HMBC spectral data sets for this compound are not available in published research literature.

Table 2: Expected Key HMBC Correlations for this compound This table is illustrative of expected correlations based on chemical principles and does not represent published data.

| Proton(s) | Correlated Carbon(s) (²JCH, ³JCH) |

|---|---|

| Acetate CH₃ | Ester C=O |

| H1 (on ring) | Ester C=O, C2, C6, C5 |

| Vinyl Hα | Vinyl Hβ, C3 (on ring) |

| Vinyl Hβ (trans) | Vinyl Hα, C3 (on ring) |

| Vinyl Hβ (cis) | Vinyl Hα, C3 (on ring) |

NOESY (Nuclear Overhauser Effect Spectroscopy) is a 2D NMR technique that identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This makes it the definitive method for determining relative stereochemistry.

For this compound, a NOESY experiment would be essential to confirm the cis relationship between the acetate group at C1 and the vinyl group at C3. This would be evidenced by a spatial correlation between the proton at C1 (H1) and the proton at C3 (H3). Specifically, in the expected chair conformation, correlations would be observed between axial protons on the same face of the ring. The absence of such specific, peer-reviewed NOESY data for this compound in the scientific literature prevents a definitive experimental discussion.

In-Situ NMR for Reaction Monitoring

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that allows for the real-time monitoring of chemical reactions without the need for sample extraction. nih.gov This method provides valuable kinetic and mechanistic data by tracking the concentration changes of reactants, intermediates, and products directly within the reaction vessel. For the synthesis of this compound, typically formed via the esterification of cis-3-vinylcyclohexanol, in-situ ¹H NMR would be an ideal monitoring tool. oxinst.com

During the esterification process, specific proton signals corresponding to the starting material and the product can be observed and quantified over time. For instance, the disappearance of the alcohol proton (-OH) signal from cis-3-vinylcyclohexanol and the concurrent appearance of the acetyl methyl proton (-COCH₃) signal from the ester product would be monitored. Furthermore, a distinct downfield shift of the proton on the carbon bearing the oxygen (H-1) is expected as the hydroxyl group is converted into an acetate ester. By integrating these characteristic peaks at various time points, a reaction profile can be constructed, enabling the determination of reaction rates, equilibrium constants, and the potential detection of transient intermediates. mdpi.comresearchgate.net

Table 1: Representative ¹H NMR Chemical Shift Changes During In-Situ Monitoring of this compound Synthesis

| Proton Assignment | Reactant (cis-3-vinylcyclohexanol) δ (ppm) | Product (this compound) δ (ppm) | Expected Trend |

| H-1 (-CH-O-) | ~3.6 | ~4.7 | Signal at ~3.6 ppm decreases; Signal at ~4.7 ppm increases |

| Acetyl Protons (-COCH₃) | N/A | ~2.0 | Signal at ~2.0 ppm appears and increases |

| Vinyl Protons (-CH=CH₂) | ~5.7 (dd), ~5.0 (m) | ~5.7 (dd), ~5.0 (m) | Minimal shift, used as an internal reference |

Mass Spectrometry for Mechanistic and Structural Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound (C₁₀H₁₆O₂), HRMS provides an exact mass that can distinguish it from other isomers or compounds with the same nominal mass. This technique is crucial for confirming the identity of a newly synthesized compound or for identifying unknown components in a complex mixture.

When analyzed via HRMS, typically using a soft ionization technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the molecule would likely be observed as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The experimentally measured m/z value can then be compared to the theoretically calculated exact mass to confirm the elemental formula with a high degree of confidence, typically within a few parts per million (ppm).

Table 2: Theoretical Exact Mass Data for this compound Adducts

| Ion Species | Elemental Formula | Theoretical Exact Mass (m/z) |

| [M] | C₁₀H₁₆O₂ | 168.11503 |

| [M+H]⁺ | C₁₀H₁₇O₂⁺ | 169.12286 |

| [M+Na]⁺ | C₁₀H₁₆NaO₂⁺ | 191.10480 |

| [M+K]⁺ | C₁₀H₁₆KO₂⁺ | 207.07874 |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionic Intermediates

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of thermally labile, polar, and ionic compounds. poseidon-scientific.comwikipedia.org While this compound is a neutral, relatively non-polar molecule, ESI-MS is highly valuable for studying the reaction mechanisms that lead to its formation. nih.govacs.org For instance, in an acid-catalyzed esterification, ESI-MS can be employed to detect protonated intermediates in the reaction mixture.

By directly infusing the reaction solution into the ESI source, it is possible to intercept and detect key ionic species, such as the protonated form of the starting alcohol (cis-3-vinylcyclohexanol) or protonated intermediates of the esterification reaction. The ability to observe these transient species provides direct evidence for proposed reaction pathways. nih.gov Although the neutral product itself is less amenable to direct ESI, it can be detected as adducts with protons ([M+H]⁺) or alkali metal ions ([M+Na]⁺), especially with appropriate solvent selection. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Molecular Structure and Interactions

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an FTIR spectrum provides a unique fingerprint of the compound. For this compound, the FTIR spectrum would be dominated by characteristic absorption bands corresponding to its ester, vinyl, and cyclohexyl moieties. researchgate.netnist.gov

The most prominent peak would be the strong carbonyl (C=O) stretch of the ester group, typically appearing around 1735 cm⁻¹. Other key absorptions include the C-O stretching vibrations of the ester, the C=C stretching of the vinyl group, and various C-H stretching and bending vibrations from the vinyl and saturated cyclohexyl ring systems. researchgate.netresearchgate.net The presence and specific positions of these bands confirm the successful formation of the ester and the retention of the vinyl and cyclohexyl structures.

Table 3: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3080 | Medium | =C-H Stretch | Vinyl |

| ~2930, ~2860 | Strong | C-H Stretch | Cyclohexyl (CH₂) |

| ~1735 | Very Strong | C=O Stretch | Ester (Acetate) |

| ~1645 | Medium | C=C Stretch | Vinyl |

| ~1450 | Medium | CH₂ Scissoring | Cyclohexyl |

| ~1370 | Medium | CH₃ Symmetric Bend | Acetate |

| ~1240 | Strong | C-O Stretch | Ester (Acetate) |

| ~1040 | Medium | C-O Stretch | Ester (Acetate) |

| ~995, ~915 | Strong | =C-H Bend (out-of-plane) | Vinyl |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FTIR. It measures the inelastic scattering of monochromatic light, providing information about molecular vibrations. mdpi.com While FTIR is sensitive to polar functional groups with large dipole moment changes, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds. spectroscopyonline.com Therefore, it is an excellent tool for characterizing the carbon-carbon bonds in this compound.

In the Raman spectrum of this compound, the C=C stretching vibration of the vinyl group (~1645 cm⁻¹) and the C-C stretching modes of the cyclohexane ring would produce strong signals. researching.cnacs.org The C=O stretch of the ester is typically weaker in Raman than in FTIR. The combination of FTIR and Raman spectra provides a more complete vibrational fingerprint of the molecule, confirming its structural integrity and allowing for detailed conformational analysis. ias.ac.instackexchange.com

Table 4: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Relative Intensity | Vibrational Mode | Functional Group |

| ~3080 | Medium | =C-H Stretch | Vinyl |

| ~2930, ~2860 | Very Strong | C-H Stretch | Cyclohexyl (CH₂) |

| ~1735 | Weak | C=O Stretch | Ester (Acetate) |

| ~1645 | Strong | C=C Stretch | Vinyl |

| ~1445 | Strong | CH₂ Scissoring | Cyclohexyl |

| ~1295 | Medium | CH₂ Twist | Cyclohexyl |

| ~805 | Strong | Ring Breathing | Cyclohexyl |

Chemical Reactivity and Derivatization Studies of Cis 3 Vinylcyclohexyl Acetate

Synthesis of Structural Analogs and Derivatives

The synthesis of structural analogs and derivatives of cis-3-vinylcyclohexyl acetate (B1210297) can be achieved through various established organic chemistry methodologies. These syntheses are crucial for creating a library of related compounds to probe structure-activity relationships and to develop new molecules with desired properties.

One common approach to synthesizing derivatives is through the esterification of the corresponding substituted cyclohexanol (B46403). For instance, the synthesis of cis-3,3,5-trimethylcyclohexyl acetate has been demonstrated by reacting 3,3,5-trimethylcyclohexanol (B90689) with a high cis-isomer content with acetic anhydride (B1165640). This reaction proceeds by heating the alcohol in the presence of acetic anhydride, with the resulting acetic acid being distilled off to drive the reaction to completion. Subsequent fractional distillation yields the desired ester with a high retention of the cis-stereochemistry google.com. A similar strategy could be employed for the synthesis of analogs of cis-3-vinylcyclohexyl acetate by starting with appropriately substituted vinylcyclohexanols.

Enzymatic methods offer a green and highly selective alternative for the synthesis of cyclohexyl acetates. Lipase-mediated acetylation has been successfully used in the synthesis of cis-4-(tert-butyl)cyclohexyl acetate. In this process, cis-4-(tert-butyl)cyclohexan-1-ol is acetylated using a lipase (B570770), such as Candida antarctica lipase A (CALA), in the presence of an acetyl donor like vinyl acetate. This biocatalytic approach often results in high yields and excellent diastereomeric purity mdpi.com. The substrate specificity of lipases can be exploited to synthesize a variety of chiral and non-chiral analogs of this compound.

The following table summarizes synthetic approaches for structural analogs of this compound:

| Target Analog | Precursor | Reagents | Key Features |

| cis-3,3,5-Trimethylcyclohexyl acetate | cis-3,3,5-Trimethylcyclohexanol | Acetic anhydride | High retention of cis-stereochemistry google.com |

| cis-4-(tert-Butyl)cyclohexyl acetate | cis-4-(tert-Butyl)cyclohexan-1-ol | Vinyl acetate, Lipase (CALA) | High yield and diastereoselectivity mdpi.com |

Investigation of Chemical Transformations for Synthetic Utility

The functional groups present in this compound—the carbon-carbon double bond of the vinyl group and the ester linkage—are amenable to a variety of chemical transformations, making it a potentially versatile intermediate in organic synthesis.

The vinyl group is a site of high reactivity and can undergo a range of addition reactions. For example, epoxidation of the double bond would yield the corresponding oxirane, a valuable synthetic intermediate. This transformation is central to the metabolism of the related compound 4-vinylcyclohexene (B86511), which is metabolized to a diepoxide epa.gov. Hydrogenation of the vinyl group would lead to the corresponding ethylcyclohexyl acetate, effectively saturating the side chain. Halogenation or hydrohalogenation of the double bond could also be readily achieved to introduce further functionality.

The acetate group can be hydrolyzed under acidic or basic conditions to yield cis-3-vinylcyclohexanol. This alcohol can then serve as a precursor for the synthesis of other esters or ethers. The hydrolysis of cyclohexyl acetates is a well-studied reaction and can be catalyzed by solid acids mit.edu.

The synthetic utility of this compound can be summarized in the following table of potential chemical transformations:

| Functional Group | Reaction Type | Potential Reagents | Potential Product |

| Vinyl Group | Epoxidation | Peroxy acids (e.g., m-CPBA) | cis-3-(Oxiran-2-yl)cyclohexyl acetate |

| Vinyl Group | Hydrogenation | H₂, Pd/C | cis-3-Ethylcyclohexyl acetate |

| Vinyl Group | Hydrohalogenation | HBr, HCl | cis-3-(1-Haloethyl)cyclohexyl acetate |

| Acetate Group | Hydrolysis | H₃O⁺ or OH⁻ | cis-3-Vinylcyclohexanol |

Structure-Reactivity Relationships in Cyclohexyl Acetates

The reactivity of cyclohexyl acetates is significantly influenced by the nature and stereochemistry of substituents on the cyclohexane (B81311) ring. These relationships are critical for predicting the chemical behavior of this compound and for designing new molecules with specific reactivity profiles.

The conformation of the cyclohexane ring and the axial or equatorial orientation of the acetate and other substituents play a pivotal role in determining reaction rates and pathways. For instance, in the hydrolysis of substituted cyclohexyl acetates, the accessibility of the ester carbonyl group to the attacking nucleophile can be sterically hindered by bulky adjacent groups.

The electronic properties of the substituents also have a profound effect. The vinyl group in this compound is an electron-withdrawing group, which can influence the reactivity of the acetate group. For example, in the hydrolysis of the ester, the electron-withdrawing nature of the vinyl group might slightly increase the electrophilicity of the carbonyl carbon, potentially affecting the rate of nucleophilic attack.

Gas-Phase Reactions and Atmospheric Chemical Kinetics (referencing related compounds)

The presence of the vinyl group makes the molecule particularly susceptible to attack by OH radicals and ozone. The reaction with OH radicals is expected to be rapid and will likely proceed via addition to the double bond or abstraction of a hydrogen atom from the cyclohexane ring. For 4-vinylcyclohexene, photodegradation in the presence of atmospheric hydroxyl radicals is rapid epa.gov.

The reaction with ozone, or ozonolysis, is also expected to be a significant atmospheric removal pathway. Ozonolysis of alkenes proceeds through the formation of a primary ozonide, which then decomposes to form a Criegee intermediate and a carbonyl compound. The Criegee intermediate can then undergo further reactions to produce a variety of secondary pollutants, including organic acids and secondary organic aerosols google.comebi.ac.uk. The gas-phase reaction of ozone with alkenes is a known source of HOx radicals in the troposphere mit.edu.

The atmospheric lifetime of this compound can be estimated based on the rate constants of similar compounds with atmospheric oxidants. For example, the rate coefficients for the reaction of OH radicals and ozone with vinyl ethers have been determined, providing a basis for estimating the reactivity of the vinyl group in this compound nih.gov.

The following table summarizes the expected atmospheric reactions of this compound based on related compounds:

| Atmospheric Oxidant | Expected Reaction Type | Key Intermediates/Products (by analogy) | Significance |

| OH radical | Addition to double bond, H-abstraction | Hydroxylated derivatives, peroxy radicals | Major daytime removal pathway |

| Ozone (O₃) | Ozonolysis of the double bond | Criegee intermediate, carbonyls, organic acids | Significant day and night removal pathway, source of secondary pollutants |

| NO₃ radical | Addition to double bond | Nitrooxy-alkyl radicals | Important nighttime removal pathway |

Future Research Directions and Theoretical Explorations

Development of Next-Generation Catalytic Systems for Efficiency and Selectivity

The synthesis of cis-3-vinylcyclohexyl acetate (B1210297) likely involves the esterification of cis-3-vinylcyclohexanol with an acetic acid derivative. Future research will undoubtedly focus on developing highly efficient and stereoselective catalytic systems for this transformation.

Heterogeneous Catalysts: The use of solid acid catalysts presents a green and sustainable alternative to traditional homogeneous catalysts. researchgate.net Research could focus on developing novel heterogeneous catalysts, such as functionalized ion exchange resins, zeolites, and metal oxides, to improve reaction rates, yields, and ease of catalyst separation and reuse. researchgate.net For instance, studies on the synthesis of cyclohexyl esters have shown the effectiveness of TiO2 and sulfonic acid-formaldehyde resins as robust heterogeneous catalysts. researchgate.netorganic-chemistry.org

Enzymatic Catalysis: Biocatalysis, utilizing enzymes such as lipases, offers a highly selective and environmentally benign route for ester synthesis. The development of immobilized enzyme systems could lead to continuous flow processes with high productivity and minimal waste. Future work could involve screening for novel lipases with high activity and selectivity for the esterification of vinyl-substituted cyclohexanols.

Bimetallic Nanoparticle Catalysts: For the synthesis of the precursor, cis-3-vinylcyclohexanol, the selective hydrogenation of a corresponding aromatic precursor is a key step. The development of next-generation catalysts, such as rhodium-platinum (Rh-Pt) bimetallic nanoparticles, could significantly enhance the efficiency and selectivity of this hydrogenation under mild conditions. jst.go.jp These systems have shown to be up to 30 times more effective than conventional methods for the hydrogenation of challenging aromatic compounds. jst.go.jp

A comparative overview of potential catalytic systems is presented in Table 1.

| Catalyst Type | Potential Advantages | Research Focus | Representative Analogous Reactions |

| Heterogeneous Catalysts | Reusability, reduced waste, process simplification | Development of novel solid acids (e.g., functionalized resins, metal oxides) with optimized pore structure and acidity | Esterification of cyclohexene (B86901) with carboxylic acids over ion exchange resins. researchgate.net |

| Enzymatic Catalysts | High selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions, environmentally benign | Screening for robust lipases, enzyme immobilization for continuous flow reactors | Lipase-catalyzed synthesis of various esters. |

| Bimetallic Nanoparticles | High activity and selectivity, mild reaction conditions (low temperature and pressure) | Synthesis and stabilization of bimetallic nanoparticles (e.g., Rh-Pt) on various supports | Selective hydrogenation of aromatic rings to cyclohexyl derivatives. jst.go.jp |

Exploration of Novel Reaction Pathways and Methodologies

Beyond conventional esterification, future research could explore entirely new synthetic routes to cis-3-vinylcyclohexyl acetate and its derivatives, focusing on atom economy, step efficiency, and stereocontrol.

Direct Vinylation Strategies: The development of methods for the direct catalytic vinylation of cyclohexyl acetate or related precursors would represent a significant advancement. This could potentially involve transition-metal-catalyzed cross-coupling reactions, offering a more convergent and efficient synthetic route.

Stereoselective Synthesis: Achieving high diastereoselectivity for the cis isomer is crucial. Future research could explore substrate-controlled or catalyst-controlled stereoselective methods. For instance, the Ramberg–Bäcklund reaction has been investigated for the stereoselective synthesis of vinyl nitriles and could potentially be adapted for the synthesis of vinyl-substituted cyclic compounds. rsc.org Similarly, advances in transition metal-promoted stereoselective synthesis using vinyl-substituted cyclic carbonates as precursors could offer new pathways. acs.org

Flow Chemistry: The implementation of continuous flow technologies for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and process control. Future work could focus on designing and optimizing microreactor systems for both the precursor synthesis and the final esterification step.

Advanced Computational Modeling for Rational Design and Prediction

Computational chemistry and molecular modeling are powerful tools for accelerating the development of new catalysts and reaction pathways.

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to elucidate the detailed reaction mechanisms of esterification and hydrogenation reactions. nih.govpku.edu.cn This understanding can guide the rational design of more efficient catalysts. For example, computational studies have been used to understand the role of catalysts in lowering the energy barriers in esterification reactions. nih.gov

Catalyst Design: Computational screening of potential catalyst materials can identify promising candidates with optimal electronic and steric properties for high activity and selectivity. This approach can significantly reduce the experimental effort required for catalyst development. The integration of machine learning techniques with computational modeling could further enhance the predictive power for catalyst performance. ewadirect.com

Predicting Reaction Outcomes: Theoretical models can be developed to predict the stereochemical outcome of reactions leading to this compound. By understanding the transition state geometries and energy differences between diastereomeric pathways, reaction conditions can be fine-tuned to favor the desired cis isomer.

A summary of computational approaches and their potential applications is provided in Table 2.

| Computational Method | Application in this compound Research | Potential Insights |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms for esterification and precursor hydrogenation. | Transition state structures, reaction energy profiles, role of catalysts in lowering activation barriers. nih.govpku.edu.cn |

| Molecular Dynamics (MD) | Simulation of catalyst-substrate interactions and solvent effects. | Understanding catalyst stability, substrate binding modes, and the influence of the reaction environment. |

| Machine Learning (ML) | High-throughput screening of potential catalysts and prediction of reaction yields and selectivity. | Accelerated discovery of optimal catalysts and reaction conditions. ewadirect.com |

Interdisciplinary Research at the Interface of Organic Chemistry and Related Fields

The unique structural features of this compound, combining a cyclic aliphatic ester with a reactive vinyl group, make it an interesting candidate for interdisciplinary research.

Polymer Chemistry: The vinyl group can participate in polymerization reactions, making this compound a potential monomer for the synthesis of novel polymers. rsc.org Future research could explore its copolymerization with other monomers to create materials with tailored properties, such as specific thermal or mechanical characteristics. Poly(vinyl esters) are known for their applications as adhesives and coatings. mdpi.com

Materials Science: Vinyl ester resins are valued for their high corrosion resistance, and excellent impact and stress-fatigue resistance. strandek.co.ukincomepultrusion.com Research into incorporating this compound into new thermosetting polymers could lead to advanced materials for coatings, composites, and adhesives with enhanced properties. youtube.com The cyclohexyl moiety could impart desirable properties such as hydrophobicity and thermal stability.

Medicinal Chemistry: The cyclohexyl scaffold is present in many biologically active molecules. While there is no direct evidence, the potential biological activity of this compound or its derivatives could be a subject of future investigation. The vinyl group also offers a handle for further chemical modification and the creation of compound libraries for biological screening.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for cis-3-Vinylcyclohexyl acetate, and how do reaction conditions influence isomer purity?